XLogP3‑AA Lipophilicity: A 0.2 log Unit Shift Relative to the Non‑Nitro Analogue
The 4‑nitro compound (target) exhibits an XLogP3‑AA of 1.4, compared with 1.6 for the non‑nitro analogue 1‑ethyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 139756‑16‑4), a net decrease of 0.2 log units [REFS‑1][REFS‑2]. This difference reflects the electron‑withdrawing and polarising effect of the nitro group and is consistent across the XLogP3 algorithm (version 3.0) [REFS‑1][REFS‑2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 |
| Comparator Or Baseline | 1‑Ethyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid (XLogP3‑AA = 1.6) |
| Quantified Difference | Δ = –0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.2 log unit reduction in lipophilicity can measurably improve aqueous solubility and reduce metabolic clearance, directly influencing lead optimisation decisions.
- [1] PubChem Compound Summary for CID 21860882, 1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 21250673, 1‑Ethyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid. National Center for Biotechnology Information (2025). View Source
